N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]thiophen-2-yl}benzamide
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Overview
Description
N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that features a thiophene ring substituted with a benzamide group and a piperidinyl-pyridinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the dimethyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The piperidinyl-pyridinylmethyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide group can yield primary or secondary amines .
Scientific Research Applications
N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]thiophen-2-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a ligand for studying protein-ligand interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples include:
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide .
Uniqueness
What sets N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]thiophen-2-yl}benzamide apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H27N3OS |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C24H27N3OS/c1-17-18(2)29-24(26-23(28)19-10-5-3-6-11-19)21(17)22(20-12-9-13-25-16-20)27-14-7-4-8-15-27/h3,5-6,9-13,16,22H,4,7-8,14-15H2,1-2H3,(H,26,28) |
InChI Key |
BMEILHJASUCBME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCCCC3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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